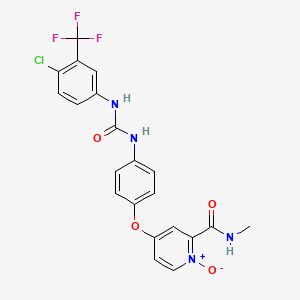

Sorafenib N-Oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAZCCVUZDIZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431376 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583840-03-3 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-673472 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Potency of Sorafenib N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of several cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2][3][4][5][6] Its mechanism of action involves the inhibition of various kinases implicated in tumor cell proliferation and angiogenesis, primarily targeting the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] Upon administration, Sorafenib is metabolized in the liver, with Sorafenib N-oxide (M2) being its main circulating metabolite.[7][8] Notably, Sorafenib N-oxide exhibits an in vitro potency comparable to its parent compound, making it a significant contributor to the overall therapeutic effect of Sorafenib.[1] This technical guide provides an in-depth overview of the in vitro potency of Sorafenib N-oxide, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative In Vitro Potency of Sorafenib N-Oxide

The following tables summarize the available quantitative data on the in vitro potency of Sorafenib N-oxide against various molecular targets and cancer cell lines.

Table 1: Kinase Inhibition Profile of Sorafenib N-Oxide

| Target Kinase | Potency Metric | Value | Reference |

| FLT3-ITD | Kd | 70 nM | [9][10] |

| CYP3A4 | Ki | 15 µM | [10][11][12] |

Table 2: Anti-proliferative Activity of Sorafenib N-Oxide in Cancer Cell Lines

| Cell Line | Cancer Type | Potency Metric | Value | Reference |

| MV4-11 (FLT3-ITD positive) | Acute Myeloid Leukemia (AML) | IC50 | 25.8 nM | [9][10] |

| Various AML cell lines (wild-type FLT3) | Acute Myeloid Leukemia (AML) | IC50 | 3.9 - 13.3 µM | [9][10] |

Note: Comprehensive quantitative data for a broader range of kinases and cancer cell lines for Sorafenib N-oxide is limited in publicly available literature. The provided data is based on the available research.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of Sorafenib N-oxide, it is crucial to visualize the signaling pathways it inhibits and the experimental workflows used to determine its potency.

Signaling Pathways Inhibited by Sorafenib and its Metabolites

Sorafenib and its active N-oxide metabolite exert their anti-cancer effects by targeting key signaling cascades involved in cell growth and angiogenesis.

Caption: RAF/MEK/ERK and Receptor Tyrosine Kinase Signaling Pathway Inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Determining the direct inhibitory effect of Sorafenib N-oxide on specific kinases is a fundamental step in characterizing its potency. The following diagram illustrates a general workflow for an in vitro kinase assay.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Workflow: Cell Viability (MTT) Assay

The anti-proliferative effect of Sorafenib N-oxide on cancer cells is commonly assessed using cell viability assays such as the MTT assay.

Caption: Workflow of a Typical MTT Cell Viability Assay.

Experimental Protocols

In Vitro Kinase Inhibition Assays

Several methods can be employed to determine the in vitro kinase inhibitory activity of a compound. Below are generalized protocols for three common assay types.

1. Radioactive Kinase Assay (Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

-

Materials:

-

Purified kinase

-

Kinase-specific substrate (protein or peptide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Sorafenib N-oxide stock solution (in DMSO)

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose filter plates

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare serial dilutions of Sorafenib N-oxide in the kinase reaction buffer.

-

In a microplate, combine the purified kinase, its substrate, and the diluted Sorafenib N-oxide.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of Sorafenib N-oxide relative to a no-inhibitor control and determine the IC50 value.

-

2. LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a non-radioactive method for measuring kinase activity.

-

Materials:

-

Purified kinase (often tagged, e.g., GST-tagged)

-

Fluorescein-labeled substrate

-

ATP

-

LanthaScreen™ Tb-anti-tag antibody (e.g., Tb-anti-GST)

-

Kinase reaction buffer

-

Sorafenib N-oxide stock solution (in DMSO)

-

Stop solution containing EDTA

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of Sorafenib N-oxide.

-

In a suitable microplate, add the kinase, fluorescein-labeled substrate, and diluted Sorafenib N-oxide.

-

Start the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution containing EDTA and the Tb-labeled antibody.

-

Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

-

The ratio of the emission signals is proportional to the amount of phosphorylated substrate. Calculate the IC50 value based on the inhibition of this ratio.

-

3. HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is another TR-FRET-based technology for measuring kinase activity.

-

Materials:

-

Purified kinase

-

Biotinylated substrate

-

ATP

-

Europium cryptate-labeled anti-phospho-specific antibody

-

Streptavidin-XL665 (acceptor fluorophore)

-

Kinase reaction buffer

-

Sorafenib N-oxide stock solution (in DMSO)

-

Detection buffer containing EDTA

-

HTRF-compatible plate reader

-

-

Procedure:

-

Perform the kinase reaction by incubating the kinase, biotinylated substrate, ATP, and serial dilutions of Sorafenib N-oxide in a microplate.

-

Stop the reaction by adding the detection buffer containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.

-

Incubate to allow for the formation of the detection complex.

-

Read the HTRF signal on a compatible plate reader (excitation at ~320-340 nm, emission at ~620 nm for europium and ~665 nm for XL665).

-

The HTRF ratio is proportional to the amount of phosphorylated substrate. Use this ratio to calculate the percent inhibition and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sorafenib N-oxide stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Sorafenib N-oxide in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of Sorafenib N-oxide. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add a specific volume of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration of Sorafenib N-oxide compared to the vehicle control and determine the IC50 value.

-

Conclusion

Sorafenib N-oxide, the primary circulating metabolite of Sorafenib, demonstrates significant in vitro potency, comparable to its parent drug. Its inhibitory activity against key kinases in the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways underscores its contribution to the therapeutic efficacy of Sorafenib. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization of Sorafenib and its metabolites, as well as for the development of novel kinase inhibitors. Further research to expand the quantitative in vitro potency profile of Sorafenib N-oxide across a broader range of kinases and cancer cell lines is warranted to fully elucidate its therapeutic potential.

References

- 1. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renal cell carcinoma and the use of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Efficacy and safety of sorafenib in advanced renal cell carcinoma patients: Results from a long-term study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. medchemexpress.com [medchemexpress.com]

The Cytochrome P450 3A4-Mediated Formation of Sorafenib N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib, a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, undergoes extensive hepatic metabolism. A primary metabolic pathway is the N-oxidation of sorafenib to its active metabolite, sorafenib N-oxide, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides an in-depth overview of this critical metabolic process, consolidating quantitative kinetic data, detailing experimental protocols for its investigation, and visualizing the metabolic pathway and experimental workflows. Understanding the nuances of CYP3A4-mediated sorafenib N-oxide formation is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.

Introduction

Sorafenib is an oral anti-cancer agent that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis.[1] Its efficacy and safety are influenced by its pharmacokinetic profile, which is largely dictated by hepatic metabolism. Sorafenib is metabolized in the liver through two main pathways: phase I oxidation mediated by CYP3A4 and phase II glucuronidation mediated by UGT1A9.[1][2] The major product of the CYP3A4-mediated oxidation is sorafenib N-oxide, which is the main circulating metabolite in human plasma and exhibits pharmacological potency similar to the parent drug.[1][3] Given that CYP3A4 activity can vary significantly among individuals due to genetic polymorphisms, disease states, and co-administered drugs, a thorough understanding of its role in sorafenib metabolism is paramount for clinical pharmacology and drug development.[3]

The Metabolic Pathway: Sorafenib to Sorafenib N-Oxide

The formation of sorafenib N-oxide is a direct oxidative reaction catalyzed by CYP3A4. This enzyme introduces an oxygen atom to the pyridine nitrogen of the sorafenib molecule.

Quantitative Analysis of Sorafenib N-Oxide Formation

The kinetics of sorafenib N-oxide formation by CYP3A4 have been characterized in human liver microsomes. These studies provide valuable parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and its maximum metabolic capacity, respectively.

| Microsome Type | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Commercial Human Liver Microsomes (CHLMs) | 19.41 ± 1.87 | 184.61 ± 2.14 | 9.52 | [2][4] |

| Adjacent Normal Human Liver Microsomes (NHLMs) | 13.24 ± 2.11 | - | - | [2][4] |

| Tumor Human Liver Microsomes (THLMs) | 13.20 ± 4.30 | 7.25 ± 0.19 | 0.55 | [2][4] |

Table 1: Kinetic parameters for the formation of sorafenib N-oxide (M2) from sorafenib mediated by CYP3A4 in different human liver microsome preparations. Data from a study on hepatocellular carcinoma patients shows significantly reduced metabolic activity in tumor tissues.[2][4]

Experimental Protocols for In Vitro Metabolism Studies

Investigating the CYP3A4-mediated metabolism of sorafenib in vitro is a cornerstone of preclinical drug development. The following is a synthesized protocol based on established methodologies for determining the kinetics of sorafenib N-oxide formation using human liver microsomes.[4]

Materials and Reagents

-

Sorafenib

-

Sorafenib N-oxide (for use as a standard)

-

Human Liver Microsomes (pooled)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)

-

Acetonitrile (for reaction termination and protein precipitation)

-

Internal Standard (e.g., deuterated sorafenib)

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Incubation Procedure

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Add sorafenib (at various concentrations to determine kinetics) to the pre-incubated mixtures to initiate the metabolic reaction. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 60-90 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins. Transfer the supernatant, which contains the analyte of interest (sorafenib N-oxide) and the remaining parent drug, to a new tube for analysis.

Analytical Method: HPLC-MS/MS

-

Chromatographic Separation: Inject an aliquot of the supernatant onto an HPLC system equipped with a suitable analytical column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) to separate sorafenib, sorafenib N-oxide, and the internal standard.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantitative detection of each analyte.

-

Quantification: Generate a standard curve using known concentrations of sorafenib N-oxide. The concentration of the metabolite in the experimental samples is determined by comparing its peak area ratio to the internal standard against the standard curve.

Further Metabolism and Clinical Implications

Sorafenib N-oxide is not an end-stage metabolite and can undergo further biotransformation. Interestingly, some studies have shown that sorafenib N-oxide can also be reduced back to sorafenib by other CYP enzymes, such as CYP2B6 and CYP1A1.[5][6] Furthermore, sorafenib N-oxide itself has been identified as an inhibitor of CYP3A4, suggesting a potential for auto-inhibition of its own formation and the metabolism of other co-administered CYP3A4 substrates.[7][8]

The central role of CYP3A4 in the metabolism of sorafenib has significant clinical implications. Co-administration of strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can increase the metabolism of sorafenib, potentially leading to decreased plasma concentrations and reduced efficacy.[1] Conversely, while strong CYP3A4 inhibitors (e.g., ketoconazole) might be expected to increase sorafenib exposure, clinical studies have not shown a significant effect on the pharmacokinetics of a single sorafenib dose.[1] This may be due to the involvement of other metabolic pathways and transport mechanisms.

Conclusion

The formation of sorafenib N-oxide from sorafenib is a critical metabolic step mediated primarily by CYP3A4. This biotransformation is not only a key determinant of the pharmacokinetic profile of sorafenib but also contributes to its overall pharmacological activity. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this metabolic pathway. A comprehensive understanding of the factors influencing the CYP3A4-mediated metabolism of sorafenib is essential for optimizing its clinical use, managing drug-drug interactions, and developing safer and more effective therapeutic regimens for cancer patients.

References

- 1. ClinPGx [clinpgx.org]

- 2. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]

- 3. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. medchemexpress.com [medchemexpress.com]

Investigating the Kinase Inhibitory Profile of Sorafenib N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib, an oral multi-kinase inhibitor, is a staple in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] It undergoes hepatic metabolism primarily by cytochrome P450 3A4 (CYP3A4) to form its main circulating active metabolite, Sorafenib N-oxide.[1][3] This metabolite, which accounts for approximately 9-17% of circulating analytes, exhibits an in vitro potency comparable to its parent compound, making its distinct inhibitory profile a critical area of investigation for understanding the overall therapeutic and toxicological effects of Sorafenib treatment.[1][4] This technical guide provides a consolidated overview of the kinase inhibitory profile of Sorafenib N-oxide, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Comparative Kinase Inhibition Profile

Sorafenib N-oxide retains significant kinase inhibitory activity, with a profile that is visually similar to Sorafenib but with key differences in potency and selectivity.[5] While its activity has been evaluated across a broad panel of kinases, the most detailed quantitative data focuses on FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[5]

In Vitro Kinase Binding and Inhibition

Studies demonstrate that Sorafenib N-oxide is slightly more potent than Sorafenib against FLT3 with an internal tandem duplication (FLT3-ITD), a common mutation in AML.[5] However, broader kinase screening has suggested that the N-oxide metabolite may be less selective than the parent drug.[5] A comparative summary of inhibitory constants is presented below.

Table 1: Comparative Kinase Inhibition Profile of Sorafenib N-Oxide and Sorafenib

| Target Kinase | Parameter | Sorafenib N-Oxide | Sorafenib | Reference(s) |

|---|

| FLT3-ITD | Kd | 70 nM | 94 nM |[5] |

Kd (Dissociation Constant): A measure of binding affinity; lower values indicate tighter binding.

Cellular Activity

The in vitro potency of Sorafenib N-oxide has been confirmed in cell-based assays. It demonstrates potent inhibition of proliferation in AML cell lines that express the FLT3-ITD mutation. Its selectivity is highlighted by the significantly higher concentrations required to inhibit cell lines expressing wild-type FLT3.

Table 2: Cellular Proliferation Inhibition (IC50) of Sorafenib N-Oxide

| Cell Line | Target Context | IC50 | Reference(s) |

|---|---|---|---|

| MV4-11 (AML) | Expressing FLT3-ITD | 25.8 nM | N/A |

| AML cell lines | Wild-Type FLT3 | 3.9 - 13.3 µM | N/A |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Cytochrome P450 Inhibition

Beyond its kinase targets, Sorafenib N-oxide also acts as an inhibitor of the metabolic enzyme CYP3A4, the very enzyme responsible for its formation.[6] Notably, the N-oxide metabolite is a more potent inhibitor of CYP3A4 than Sorafenib itself, a finding that has implications for potential drug-drug interactions during therapy.[6]

Table 3: Comparative CYP3A4 Inhibition

| Compound | Parameter | Value | Reference(s) |

|---|---|---|---|

| Sorafenib N-Oxide | Ki | 15 µM | [6] |

| Sorafenib | Ki | 33 ± 14 µM | N/A |

Ki (Inhibition Constant): Indicates the potency of an inhibitor; lower values signify greater potency.

Key Signaling Pathways

Sorafenib and its N-oxide metabolite exert their anti-tumor effects by targeting multiple key signaling pathways involved in cell proliferation and angiogenesis.[2][7] The primary pathways include the RAF/MEK/ERK signaling cascade and receptor tyrosine kinases (RTKs) like VEGFR and FLT3.

Experimental Protocols

The characterization of Sorafenib N-oxide's inhibitory profile relies on a suite of standardized in vitro assays. Detailed below are the methodologies for the key experiments cited.

Metabolism of Sorafenib

The conversion of Sorafenib to its N-oxide metabolite is a critical first step. This process is primarily mediated by the CYP3A4 enzyme in the liver.[3][8]

Kinase Binding and Activity Assays

Multiple formats are used to determine kinase inhibition, with competition binding assays and radiometric activity assays being the gold standard.[9]

3.2.1 Active-Site Competitive Binding Assay This assay quantifies the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a kinase.[5][10]

-

Immobilization: A known kinase ligand (bait) is immobilized on a solid support (e.g., beads).

-

Competition: The target kinase, the test compound (e.g., Sorafenib N-oxide), and the immobilized bait are incubated together.

-

Separation: The solid support is washed to remove any unbound kinase.

-

Quantification: The amount of kinase bound to the support is quantified. A lower amount of bound kinase compared to a control (no test compound) indicates that the test compound successfully competed for the binding site. Quantification can be achieved via methods like quantitative real-time PCR (qPCR) if the kinase is phage-tagged or via fluorescence resonance energy transfer (FRET) if using labeled components.[5][11]

3.2.2 Workflow for Kinase Inhibition Profiling

References

- 1. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinPGx [clinpgx.org]

- 8. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Sorafenib N-Oxide: A Technical Guide on its Emergence as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib, an oral multi-kinase inhibitor, is a staple in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its therapeutic efficacy is not solely attributed to the parent compound; its primary active metabolite, Sorafenib N-oxide, demonstrates comparable in vitro potency and circulates at significant concentrations, contributing to the overall pharmacological profile.[2][3][4] This technical guide provides an in-depth analysis of Sorafenib N-oxide, consolidating its metabolic generation, mechanism of action, and key experimental data. It aims to serve as a comprehensive resource for researchers exploring its therapeutic potential, either as a contributor to Sorafenib's activity or as a standalone agent.

Introduction

Sorafenib functions by inhibiting a range of kinases involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[5][6] Following oral administration, Sorafenib is primarily metabolized in the liver. One of the principal metabolic pathways is oxidation, mediated by the cytochrome P450 enzyme CYP3A4, which leads to the formation of Sorafenib N-oxide.[2][4] This metabolite is not an inactive byproduct; it is pharmacologically active and constitutes a significant fraction—approximately 9-16%—of the total circulating analytes at steady state.[4][6] Given its sustained presence and potency comparable to the parent drug, a thorough understanding of Sorafenib N-oxide is critical for optimizing Sorafenib therapy and exploring new therapeutic avenues.[1]

Metabolism and Pharmacokinetics

The generation of Sorafenib N-oxide from its parent compound is a critical step in its biotransformation. This process is primarily localized in the liver and catalyzed by CYP3A4.[3][7] The N-oxide metabolite can be further metabolized or potentially contribute to drug-drug interactions, as it has been shown to be an inhibitor of CYP3A4 itself.[8][9]

Metabolic Pathway of Sorafenib

The metabolic conversion of Sorafenib is a key determinant of its pharmacokinetic profile. The pathway illustrates the central role of CYP3A4 in producing the active N-oxide metabolite and the subsequent glucuronidation steps.

Caption: Metabolic pathway of Sorafenib to its major metabolites.

Mechanism of Action and In Vitro Activity

Sorafenib N-oxide shares a similar mechanism of action with Sorafenib, inhibiting key kinases in oncogenic signaling pathways. Its activity has been quantified against specific molecular targets and cancer cell lines, particularly those with mutations that confer sensitivity to this class of inhibitors.

Kinase Inhibition

Like its parent compound, Sorafenib N-oxide targets multiple kinases. A significant focus of research has been its potent activity against FMS-like tyrosine kinase 3 (FLT3), especially in the context of Acute Myeloid Leukemia (AML) where FLT3 internal tandem duplication (FLT3-ITD) mutations are common.[9][10] A competitive binding assay screening Sorafenib N-oxide against a panel of 442 kinases confirmed its multi-kinase inhibitory profile.[10]

Signaling Pathway Inhibition

Sorafenib and its N-oxide metabolite exert their anti-tumor effects by blocking critical signaling cascades, primarily the RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the VEGFR/PDGFR pathways, which are central to angiogenesis.

Caption: Inhibition of RAF/MEK/ERK and angiogenesis pathways.

Cellular Activity

The cytotoxic effects of Sorafenib N-oxide have been evaluated in various cancer cell lines. It demonstrates marked selectivity for AML cells harboring the FLT3-ITD mutation over those with wild-type FLT3, highlighting its potential for targeted cancer therapy.[9][11]

Quantitative Data Summary

The biological activity of Sorafenib N-oxide has been characterized through various in vitro assays. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Kinase Binding and Inhibition Constants

| Parameter | Target Kinase/Enzyme | Value | Reference(s) |

|---|---|---|---|

| Kd | FLT3-ITD | 70 nM | [9][11] |

| Ki | CYP3A4 | 15 µM |[8][9][12] |

Table 2: Cellular Potency (IC50 Values)

| Cell Line | Key Feature | Value | Reference(s) |

|---|---|---|---|

| MV4-11 | AML, FLT3-ITD positive | 25.8 nM | [9][11] |

| Various AML | Wild-type FLT3 | 3.9 - 13.3 µM |[9][11] |

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section details the methodologies for key experiments used to characterize Sorafenib N-oxide.

Quantification in Human Plasma via LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[4]

Protocol:

-

Sample Preparation: 50 µL of human plasma is subjected to a protein precipitation extraction.

-

Chromatography: Analytes are separated on a C18 analytical column using an isocratic flow.

-

Mass Spectrometry: Detection is performed using electrospray ionization in positive ion mode (ESI+).

Caption: Workflow for LC-MS/MS quantification of Sorafenib N-oxide.

In Vitro Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[13]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in 96-well plates and incubated.

-

Drug Treatment: Cells are treated with increasing concentrations of Sorafenib N-oxide for a specified period (e.g., 72 hours).[10]

-

MTT Addition: MTT reagent is added to each well, and plates are incubated to allow formazan crystal formation by viable cells.

-

Solubilization: Formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 550 nm) to determine the percentage of viable cells relative to an untreated control.[13]

Caption: Workflow for the MTT cytotoxicity assay.

CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of a compound on the activity of the CYP3A4 enzyme, often using a known substrate like midazolam.[12]

Protocol:

-

Incubation: Human liver microsomes are incubated with the CYP3A4 substrate (midazolam) and varying concentrations of the inhibitor (Sorafenib N-oxide).

-

Reaction: The reaction is initiated by adding an NADPH-generating system and incubated at 37°C.

-

Quenching: The reaction is stopped after a defined time.

-

Analysis: The formation of the midazolam metabolite (1'-hydroxymidazolam) is quantified, typically by LC-MS/MS.

-

Data Analysis: Enzyme kinetic parameters, such as the inhibition constant (Ki), are determined by nonlinear regression analysis of the reaction rates at different substrate and inhibitor concentrations.[12]

Conclusion and Future Directions

Sorafenib N-oxide is a pharmacologically active metabolite that significantly contributes to the therapeutic and toxicological profile of Sorafenib. Its potent, selective activity against targets like FLT3-ITD suggests it could be a valuable therapeutic agent in its own right, particularly in AML.[9][11] Furthermore, its role as a CYP3A4 inhibitor highlights the potential for drug-drug interactions that must be considered in clinical settings.[12]

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data are promising, comprehensive in vivo studies are needed to establish the efficacy and safety profile of Sorafenib N-oxide as a standalone agent.

-

Pharmacokinetic Variability: Further investigation into the factors influencing the conversion of Sorafenib to Sorafenib N-oxide could help explain the inter-individual variability in patient response and toxicity.[4]

-

Targeted Delivery: Developing strategies to selectively deliver Sorafenib N-oxide to tumor tissues could enhance its therapeutic index and minimize off-target effects.

By continuing to elucidate the distinct pharmacological properties of Sorafenib N-oxide, the scientific community can better leverage its potential to improve outcomes for cancer patients.

References

- 1. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sorafenib N-oxide | CAS 583840-03-3 | TargetMol | Biomol.com [biomol.com]

- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Determining the Potency of Sorafenib's Active Metabolite: A Cell-Based Assay to Establish the IC50 of Sorafenib N-Oxide

Introduction

Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its therapeutic efficacy is attributed to its ability to inhibit key signaling pathways involved in tumor cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway, as well as VEGFR and PDGFR signaling.[1] Following administration, Sorafenib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites. The main circulating metabolite is Sorafenib N-Oxide, which is not only present in significant amounts but also exhibits pharmacological activity comparable to the parent drug.[2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Sorafenib N-Oxide using a cell-based viability assay, a crucial step in understanding its anticancer potential and mechanism of action.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology research, pharmacology, and preclinical drug evaluation.

Signaling Pathway Targeted by Sorafenib and its Active Metabolites

Sorafenib and its active metabolite, Sorafenib N-Oxide, exert their anticancer effects by targeting multiple protein kinases. This dual-action mechanism involves the inhibition of both tumor cell proliferation and angiogenesis. The primary signaling cascade inhibited is the RAF/MEK/ERK pathway, which is crucial for cell growth and survival. Additionally, they target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are pivotal for the formation of new blood vessels that supply tumors.[1]

Caption: Sorafenib and Sorafenib N-Oxide signaling pathway inhibition.

Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of Sorafenib N-Oxide. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[4]

Materials

-

Cancer cell lines (e.g., HepG2, Huh7 for hepatocellular carcinoma; MV4-11 for acute myeloid leukemia)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Sorafenib N-Oxide (analytical grade)

-

Sorafenib (as a control)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

MTT solution (5 mg/mL in sterile PBS)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow

Caption: Workflow for IC50 determination using the MTT assay.

Procedure

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended complete medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Sorafenib N-Oxide (and Sorafenib as a control) in DMSO. A typical stock concentration is 10 mM.

-

Perform serial dilutions of the stock solution in a serum-free medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4][5]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis and IC50 Calculation:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. GraphPad Prism or similar software is recommended for this analysis.

-

Data Presentation

The IC50 values of Sorafenib and Sorafenib N-Oxide should be summarized in a table for clear comparison across different cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Sorafenib | HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51[6] |

| Sorafenib | Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11[6] |

| Sorafenib | PC-3 | Pancreatic Cancer | 1.92 ± 0.14 |

| Sorafenib | MCF-7 | Breast Cancer | 22.0 |

| Sorafenib N-Oxide | MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 0.0258[4] |

| Sorafenib N-Oxide | AML cell lines (wild-type FLT3) | Acute Myeloid Leukemia | 3.9 - 13.3[4] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the IC50 of Sorafenib N-Oxide in cancer cell lines using the MTT assay. The provided workflow, signaling pathway diagram, and data presentation table offer a robust framework for researchers to assess the cytotoxic potential of this active metabolite. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of Sorafenib N-Oxide and contributes to a deeper understanding of the overall therapeutic effect of Sorafenib. The finding that Sorafenib N-Oxide has comparable in vitro potency to Sorafenib underscores the importance of considering the activity of metabolites in drug development and pharmacology.[2][3]

References

Application Notes and Protocols for the Quantification of Sorafenib N-Oxide in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib, a multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leads to the formation of several metabolites, with Sorafenib N-Oxide being the main circulating active metabolite.[1][2] Understanding the tissue distribution of Sorafenib and its N-Oxide metabolite is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, which can significantly influence therapeutic efficacy and toxicity.

These application notes provide a comprehensive overview and detailed protocols for the measurement of Sorafenib N-Oxide levels in tissue samples. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While many validated methods focus on plasma samples, this guide provides a framework for adapting these techniques for tissue analysis, emphasizing the critical need for method validation in each specific tissue matrix.

Signaling Pathway of Sorafenib

Sorafenib exerts its anti-tumor effects by targeting multiple kinases involved in tumor cell proliferation and angiogenesis.[1][3] It inhibits the Raf/MEK/ERK signaling pathway and targets receptor tyrosine kinases such as VEGFR and PDGFR.[1][3] The active metabolite, Sorafenib N-Oxide, is also known to inhibit these pathways.[1]

Caption: Sorafenib and its N-Oxide metabolite inhibit key signaling pathways involved in tumor growth.

Experimental Workflow for Tissue Sample Analysis

The quantification of Sorafenib N-Oxide in tissue samples involves several key steps, from sample collection to data analysis. The following diagram outlines a typical experimental workflow.

Caption: General workflow for the analysis of Sorafenib N-Oxide in tissue samples.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of Sorafenib and Sorafenib N-Oxide in human plasma. It is crucial to note that these values are for plasma and that a full method validation is required for each specific tissue matrix to determine the accurate Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) |

| Sorafenib | 50 - 10,000 | 50 | < 5.3 | < 6.9 | 80.5 - 95.3 |

| Sorafenib N-Oxide | 10 - 2,500 | 10 | < 5.3 | < 6.9 | 80.5 - 95.3 |

| Data adapted from a validated method in human plasma.[2][4] Method validation in the specific tissue matrix is essential. |

Experimental Protocols

Tissue Sample Homogenization

Objective: To disrupt the tissue structure and release the intracellular contents, including Sorafenib N-Oxide, into a solution.

Materials:

-

Frozen tissue samples (stored at -80°C)

-

Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

-

Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel)

-

Pre-chilled homogenization tubes

Protocol:

-

Weigh the frozen tissue sample (typically 10-50 mg).

-

Place the weighed tissue into a pre-chilled homogenization tube containing homogenization buffer. A common ratio is 1:3 to 1:6 (w/v) of tissue to buffer.[5]

-

Add homogenization beads to the tube.

-

Homogenize the tissue using a bead beater. The duration and speed of homogenization should be optimized for each tissue type to ensure complete disruption without excessive heat generation.[6]

-

Keep samples on ice throughout the homogenization process to minimize degradation of the analyte.

-

The resulting tissue homogenate can be used for the subsequent extraction step.

Analyte Extraction from Tissue Homogenate (Protein Precipitation)

Objective: To extract Sorafenib N-Oxide from the tissue homogenate and remove proteins that can interfere with the analytical measurement.

Materials:

-

Tissue homogenate

-

Acetonitrile (ACN), chilled

-

Internal Standard (IS) solution (e.g., deuterated Sorafenib)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add 3-4 volumes of chilled acetonitrile (e.g., 300-400 µL) to the homogenate to precipitate the proteins.[7]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted analytes, and transfer it to a new tube.

-

The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in the mobile phase.

LC-MS/MS Analysis

Objective: To separate and quantify Sorafenib N-Oxide using liquid chromatography and tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water[8][9]

-

Mobile Phase B: Acetonitrile or Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid[8][9]

-

Flow Rate: 0.3 mL/min

-

Gradient: A gradient elution is typically used to achieve optimal separation.

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision energy and other MS parameters should be optimized for the specific instrument.

Method Validation for Tissue Samples

It is imperative to perform a full bioanalytical method validation for each specific tissue type being analyzed, in accordance with regulatory guidelines (e.g., FDA, EMA).[8][10][11] Key validation parameters include:

-

Selectivity and Specificity: Ensuring the method can differentiate the analyte from other endogenous components in the tissue matrix.

-

Matrix Effect: Assessing the impact of the tissue matrix on the ionization of the analyte.

-

Calibration Curve: Establishing the relationship between analyte concentration and instrument response.

-

Accuracy and Precision: Determining the closeness of the measured values to the true values and the reproducibility of the measurements.

-

Recovery: The efficiency of the extraction process.

-

Stability: Assessing the stability of the analyte in the tissue homogenate under various storage and processing conditions.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the quantitative analysis of Sorafenib N-Oxide in tissue samples. By adapting established LC-MS/MS or HPLC-UV methods and performing a thorough validation for each tissue matrix, researchers can obtain reliable and accurate data to advance the understanding of Sorafenib's pharmacology and contribute to the development of improved cancer therapies.

References

- 1. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 4. Sorafenib in Mice – A Pharmacokinetic Study | Chemical Engineering Transactions [cetjournal.it]

- 5. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation, pharmacokinetics, tissue distribution and antitumor effect of sorafenib-incorporating nanoparticles in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 11. ema.europa.eu [ema.europa.eu]

Application of Sorafenib N-Oxide in Cancer Cell Line Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib N-oxide is the primary active metabolite of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] Emerging research indicates that Sorafenib N-oxide possesses comparable in vitro potency to its parent compound, Sorafenib, and plays a significant role in the overall anti-cancer activity observed in patients.[1] These application notes provide a comprehensive overview of the use of Sorafenib N-oxide in cancer cell line studies, including its mechanism of action, detailed experimental protocols, and quantitative data on its efficacy.

Mechanism of Action

Sorafenib N-oxide, much like its parent compound, is a potent inhibitor of multiple protein kinases involved in tumor progression and angiogenesis.[2] Its primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[3]

Furthermore, Sorafenib N-oxide has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) containing an internal tandem duplication (ITD) mutation (FLT3-ITD).[4] This mutation is prevalent in acute myeloid leukemia (AML) and is associated with a poor prognosis.[5] The inhibitory effect of Sorafenib N-oxide on FLT3-ITD leads to the suppression of downstream signaling pathways, ultimately inducing apoptosis in FLT3-ITD-positive leukemia cells.[5]

Data Presentation: Quantitative Analysis of Anti-Cancer Activity

The following tables summarize the inhibitory concentrations (IC50) of Sorafenib N-oxide and its parent compound, Sorafenib, in various cancer cell lines. This data provides a comparative view of their potency.

Table 1: IC50 Values of Sorafenib N-oxide in Acute Myeloid Leukemia (AML) Cell Lines [4][5]

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 25.8 |

| Other AML cell lines | Wild-type FLT3 | 3,900 - 13,300 |

Table 2: IC50 Values of Sorafenib in Various Cancer Cell Lines (for comparison)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 7.10 (mean) | [6] |

| Huh7 | Hepatocellular Carcinoma | 11.03 (mean) | [6] |

| HEP-G2 | Hepatocellular Carcinoma | ~7.9 (converted from 3.8 µg/mL) | [7] |

| MCF-7 | Breast Cancer | ~45.7 (converted from 22.0 µg/mL) | [7] |

| ACHN | Kidney Cancer | ~33.9 (converted from 16.3 µg/mL) | [7] |

| HAoSMC | Smooth Muscle Cells | 0.28 | [1] |

| MDA-MB-231 | Breast Cancer | 2.6 | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [1] |

| HepG2 | Hepatocellular Carcinoma | 4.5 | [1] |

| ACHN | Renal Cell Carcinoma | 0.83 | [8] |

| 786-O | Renal Cell Carcinoma | Not specified, but effective | [8] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but effective | [8] |

| Huh-7 | Hepatocellular Carcinoma | Not specified, but effective | [8] |

Note: IC50 values for Sorafenib are provided for comparative purposes as extensive data for Sorafenib N-oxide across a wide range of cancer cell lines is limited. The in vitro potency of Sorafenib N-oxide is reported to be similar to that of Sorafenib.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Sorafenib N-oxide in cancer cell lines. These protocols are adapted from established methods for Sorafenib, given the limited availability of specific protocols for its N-oxide metabolite. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of Sorafenib N-oxide on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sorafenib N-oxide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Sorafenib N-oxide in a complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of Sorafenib N-oxide to the wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is to analyze the effect of Sorafenib N-oxide on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

-

Cancer cell line of interest

-

Sorafenib N-oxide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-FLT3, anti-cleaved PARP, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of Sorafenib N-oxide for the desired time points (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by Sorafenib N-oxide.

Materials:

-

Cancer cell line of interest

-

Sorafenib N-oxide

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Sorafenib N-oxide for 24-48 hours.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by Sorafenib and its active metabolite, Sorafenib N-oxide.

Caption: Sorafenib N-Oxide inhibits the RAF/MEK/ERK pathway.

Caption: Sorafenib N-Oxide targets mutated FLT3-ITD in AML.

Experimental Workflow Diagram

Caption: Workflow for assessing Sorafenib N-Oxide's efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapphire North America [sapphire-usa.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Experimental Design Using Sorafenib N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib N-oxide is the major and pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] Understanding the in vivo behavior of Sorafenib N-oxide is crucial for a comprehensive assessment of Sorafenib's overall efficacy and safety profile. These application notes provide a detailed guide for the in vivo experimental design and protocols for evaluating Sorafenib N-oxide.

While most available in vivo data for Sorafenib N-oxide is derived from studies where the parent drug, Sorafenib, was administered, the following protocols are designed for the direct administration of Sorafenib N-oxide. This approach is in line with regulatory guidance for the safety testing of drug metabolites, particularly when an animal species does not produce the metabolite at concentrations comparable to humans.[3][4]

Signaling Pathways of Sorafenib and its Active Metabolite

Sorafenib and its active N-oxide metabolite exert their anti-tumor effects by targeting multiple serine/threonine and receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis.[5][6] The primary signaling pathways inhibited include the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling cascades.[5]

Caption: Sorafenib and Sorafenib N-Oxide Inhibition of the RAF/MEK/ERK and RTK Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for Sorafenib and its N-oxide metabolite from preclinical and clinical studies. This data can serve as a reference for designing and interpreting in vivo experiments with Sorafenib N-oxide.

Table 1: Pharmacokinetic Parameters of Sorafenib and Sorafenib N-Oxide (in Humans)

| Parameter | Sorafenib | Sorafenib N-Oxide | Reference |

| Cmax (ng/mL) | 54.9 ± 33.5 (in dogs) | Varies, typically 9-16% of total circulating analytes | [1][7] |

| Tmax (hours) | 2 - 12 | - | [7] |

| AUC (mg*h/L) | 18.0 - 76.5 | - | [1] |

| Half-life (hours) | 20 - 48 | - | [1] |

Table 2: Preclinical Efficacy of Sorafenib in a Murine Hepatocellular Carcinoma Model

| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 | Reference |

| Control (Normal Saline) | - | ~1300 | - | [8] |

| Sorafenib (Oral) | 18 mg/kg | < 700 | - | [8] |

| Sorafenib-LNS (IV) | 9 mg/kg | < 300 | 0.25 ± 0.06 | [8][9] |

Experimental Protocols

The following are detailed protocols for conducting in vivo pharmacokinetic, efficacy, and toxicity studies of Sorafenib N-oxide.

Protocol 1: Pharmacokinetic Study of Sorafenib N-Oxide in Rodents

Objective: To determine the pharmacokinetic profile of Sorafenib N-oxide following a single administration in mice or rats.

Materials:

-

Sorafenib N-oxide

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water, or a solution of 5% DMSO, 40% PEG 300, and 55% water)

-

Male or female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), 8-10 weeks old

-

Dosing syringes and needles (appropriate for the route of administration)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical equipment (LC-MS/MS) for quantification of Sorafenib N-oxide in plasma

Methodology:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of Sorafenib N-oxide in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the animals.

-

Dosing: Administer a single dose of Sorafenib N-oxide to the animals. The route of administration can be oral (gavage) or intravenous (tail vein injection). A typical dose for a pilot study could be in the range of 10-50 mg/kg.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). For each time point, use a cohort of at least 3 animals.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Sorafenib N-oxide in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Caption: Experimental Workflow for a Pharmacokinetic Study of Sorafenib N-Oxide.

Protocol 2: Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the antitumor efficacy of Sorafenib N-oxide in a relevant cancer xenograft model.

Materials:

-

Sorafenib N-oxide

-

Vehicle

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line known to be sensitive to Sorafenib (e.g., HepG2 for hepatocellular carcinoma, or a cell line with a known B-Raf mutation)

-

Calipers for tumor measurement

-

Animal balance

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).

-

Treatment: Administer Sorafenib N-oxide (e.g., daily or twice daily) via the desired route. The dose should be based on pilot pharmacokinetic and tolerability studies. A control group should receive the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Caption: Workflow for an In Vivo Antitumor Efficacy Study.

Protocol 3: Acute and Sub-chronic Toxicity Assessment

Objective: To evaluate the potential toxicity of Sorafenib N-oxide.

Materials:

-

Sorafenib N-oxide

-

Vehicle

-

Healthy rodents (mice or rats)

-

Blood collection supplies for clinical chemistry and hematology

-

Tissue collection supplies for histopathology

Methodology:

-

Dose Range Finding (Acute Toxicity): Administer single, escalating doses of Sorafenib N-oxide to small groups of animals. Observe for clinical signs of toxicity and mortality for up to 14 days. This will help determine the maximum tolerated dose (MTD).

-

Sub-chronic Toxicity Study: Administer Sorafenib N-oxide daily for a longer period (e.g., 14 or 28 days) at doses up to the MTD.

-

Clinical Observations: Record daily clinical observations, including changes in behavior, appearance, and body weight.

-

Blood Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).

-

Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related changes.

-

Data Analysis: Compare the findings from the treatment groups with a vehicle-treated control group.

Conclusion

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of Sorafenib N-oxide. Given the limited availability of data on the direct administration of this metabolite, a careful and stepwise approach, starting with pharmacokinetic and dose-range-finding toxicity studies, is recommended. The insights gained from these studies will be invaluable for understanding the complete pharmacological profile of Sorafenib and for the development of future anti-cancer therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Application Notes and Protocols for Sorafenib N-Oxide Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and pharmacokinetic analysis of Sorafenib and its active metabolite, Sorafenib N-Oxide, in human plasma. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction

Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] It is metabolized in the liver and small intestine, primarily by cytochrome P450 3A4 (CYP3A4), to form Sorafenib N-Oxide, its main active metabolite.[1][2][3] Monitoring the plasma concentrations of both Sorafenib and Sorafenib N-Oxide is crucial for understanding their pharmacokinetic profiles, assessing patient exposure, and evaluating potential drug-drug interactions. This document details a reliable and reproducible sample preparation protocol using protein precipitation, followed by analysis with LC-MS/MS.

Experimental Protocols

Blood Sample Collection and Processing

-

Sample Collection: Collect blood samples in heparin-containing tubes.[4]

-

Processing: Centrifuge the blood samples at 1000 × g for 10 minutes at 4°C.[4]

-

Storage: Transfer the resulting plasma supernatant to clean tubes and store at -70°C until analysis.[4]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions:

-

Working Solutions:

-

Prepare working solutions of Sorafenib and Sorafenib N-Oxide by diluting the stock solutions with 50% aqueous acetonitrile.[4]

-

-

Calibration Standards:

-

Quality Control (QC) Samples:

-

Prepare QC samples independently in blank plasma at a minimum of three concentration levels (low, medium, and high).[4]

-

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting Sorafenib and Sorafenib N-Oxide from plasma samples.[4][6][7][8]

-

Step 1: Thaw frozen plasma samples at room temperature.[4]

-

Step 2: To 50 µL of plasma, add a volume of acetonitrile containing the internal standard (e.g., [2H3, 13C]-sorafenib).[4] Several protocols suggest using 0.5 mL of acetonitrile for 50 µL or 100 µL of plasma.[6]

-

Step 3: Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Step 4: Centrifuge the samples to pellet the precipitated proteins.

-

Step 5: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the simultaneous quantification of Sorafenib and Sorafenib N-Oxide.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [4][5]

| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |

| Sorafenib | 50 - 10,000 | ≥ 0.98 | 50 |

| Sorafenib N-Oxide | 10 - 2,500 | ≥ 0.995 | 10 |

Table 2: Accuracy and Precision [4][5]

| Analyte | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% of Nominal) |

| Sorafenib | < 6.9 | < 6.9 | < 5.3 |

| Sorafenib N-Oxide | < 6.9 | < 6.9 | < 5.3 |

Table 3: Recovery and Matrix Effect [4]

| Analyte | Recovery (%) | Matrix Effect |

| Sorafenib | 80.5 - 95.3 | No obvious effect observed |

| Sorafenib N-Oxide | 80.5 - 95.3 | No obvious effect observed |

Visualizations

Experimental Workflow